2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound features an acetamide backbone with a sulfanyl-linked imidazole ring substituted by a 2,3-dimethylphenyl group and an N-bound 4-methoxyphenyl moiety.
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-5-4-6-18(15(14)2)23-12-11-21-20(23)26-13-19(24)22-16-7-9-17(25-3)10-8-16/h4-12H,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUAIZLKKFDXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia.
Substitution Reactions:
Thioether Formation: The sulfanyl group is introduced by reacting the imidazole derivative with a thiol compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives .
Scientific Research Applications
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The sulfanyl group may also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Imidazole vs. Benzimidazole Derivatives
- Target Compound : Imidazole core with 2,3-dimethylphenyl substitution.
- Analog (Compound 7 in ): Benzimidazole core with 3,5-dimethylbenzenesulfonyl and sulfamoyl groups. Sulfonyl groups may improve metabolic stability compared to sulfanyl .
Aromatic Substituent Modifications
Pharmacological and Functional Implications
Elastase Inhibition ()
- Compound 7 (N-(2-chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-benzodiazol-2-yl]sulfanyl]acetamide) demonstrated elastase inhibitory activity. The sulfamoyl and sulfonyl groups may contribute to enzyme active-site interactions, suggesting that similar substituents in the target compound could enhance bioactivity .
Opioid Receptor Ligands ()
- Compounds like U-48800 (2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide) target opioid receptors. While structurally distinct, the acetamide core is critical for receptor binding. The target compound’s 4-methoxyphenyl group may mimic morphine’s methoxy motifs, though further studies are needed .
Physicochemical Properties
Lipophilicity and Solubility
- Target Compound : The 4-methoxyphenyl group increases hydrophilicity relative to naphthyl () or dichlorophenyl () substituents.
- Analog () : XlogP = 3.4, indicating moderate lipophilicity. The target compound’s logP is likely lower due to methoxy vs. fluorobenzyl groups .
Conformational Flexibility ()
- N-Substituted 2-arylacetamides exhibit conformational diversity. For example, dihedral angles between aromatic rings in dichlorophenyl analogs () range from 44.5° to 77.5°, affecting molecular packing and hydrogen bonding. The target compound’s 2,3-dimethylphenyl group may restrict rotation, favoring specific bioactive conformations .
Structural Data and Crystallography
- Analogous compounds () highlight the importance of hydrogen bonding (N–H⋯O) and planar amide groups in stabilizing crystal lattices .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a novel chemical entity that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring is known for its ability to modulate enzyme activities and receptor interactions. Specifically, compounds containing imidazole moieties often exhibit:
- Antimicrobial Activity : By inhibiting bacterial growth through disruption of cell wall synthesis.
- Anticancer Properties : Through induction of apoptosis in cancer cells and inhibition of tumor growth.
Anticancer Activity
Recent studies have indicated that similar imidazole derivatives exhibit significant anticancer effects. For instance, a related compound demonstrated cytotoxicity against human breast cancer cell lines with IC50 values ranging from 27.3 μM to 43.4 μM . This suggests that the target compound may also possess similar properties.
Antimicrobial Activity
The presence of the sulfanyl group in the structure enhances the compound's potential as an antimicrobial agent. Research into mercapto-substituted compounds has shown promising results against various pathogens, indicating that this compound could also exhibit broad-spectrum antimicrobial activity .
Antioxidant Properties
Compounds with similar structures have been reported to possess antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The antioxidant activity is often linked to the presence of sulfur and nitrogen in their structures, which can scavenge free radicals effectively .
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging free radicals |
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of a related imidazole derivative on MCF-7 breast cancer cells, revealing significant inhibition of cell proliferation with an IC50 value of 27.3 μM. This suggests that our compound may have similar effects due to structural similarities .
- Antibacterial Screening : In vitro assays demonstrated that mercapto-substituted imidazoles showed higher antibacterial activity compared to standard antibiotics like streptomycin, indicating a potential application in treating resistant bacterial infections .
- Antioxidant Evaluation : A series of thiosemicarbazide derivatives were tested for antioxidant activity, showing strong efficacy in scavenging free radicals. This property is crucial for developing therapies aimed at oxidative stress-related conditions .
Q & A
What are the recommended synthetic routes for 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide?
Basic
The synthesis typically involves a multi-step approach:
Imidazole Ring Formation : Cyclization of precursors like substituted amidines under acidic/basic conditions .
Substituent Introduction : Electrophilic aromatic substitution or coupling reactions to attach the 2,3-dimethylphenyl and 4-methoxyphenyl groups .
Sulfanyl Linkage : Reaction of the imidazole intermediate with a thiol-containing reagent (e.g., thioglycolic acid) to form the sulfanyl bridge .
Acetamide Formation : Coupling with 4-methoxy aniline using carbodiimide-based reagents .
Key Considerations : Optimize reaction temperature, solvent polarity, and catalyst (e.g., triethylamine) to enhance yield (>70%) and purity (>95%) .
What analytical techniques are essential for confirming the structure and purity of this compound?
Basic
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : 1H/13C NMR to confirm proton environments (e.g., imidazole protons at δ 7.2–8.1 ppm, methoxy group at δ 3.8 ppm) and carbon backbone .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., m/z 409.12 for C21H23N3O2S) and fragmentation patterns .
- X-Ray Crystallography : Resolve crystal structure for absolute stereochemical confirmation .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns .
How can researchers optimize the synthetic yield and purity of this compound?
Advanced
Methodological Strategies :
- Catalyst Screening : Test bases like DBU or K2CO3 to improve coupling efficiency in acetamide formation .
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for sulfanyl linkage reactions to enhance solubility .
- Purification Techniques : Employ gradient column chromatography (hexane:ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product .
Troubleshooting : Low yields (<50%) may result from incomplete cyclization—monitor reaction progress via TLC at 2-hour intervals .
What strategies are recommended for establishing structure-activity relationships (SAR) for this compound?
Advanced
Stepwise SAR Approach :
Core Modifications : Synthesize analogs with variations in the imidazole ring (e.g., N-methylation) or phenyl substituents (e.g., halogenation) .
Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus) to correlate substituents with activity .
Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 or tubulin .
Data Interpretation : Plot IC50 values against substituent electronic parameters (Hammett constants) to identify activity trends .
How should conflicting data regarding biological activity be addressed in research?
Advanced
Resolution Workflow :
Replicate Experiments : Repeat assays under standardized conditions (e.g., fixed cell density, incubation time) .
Control Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out artifacts .
Meta-Analysis : Compare data across studies using tools like RevMan to identify methodological inconsistencies (e.g., varying IC50 determination methods) .
What initial biological screening assays are appropriate for this compound?
Basic
Primary Screens :
- Antimicrobial Activity : Broth microdilution assay against Gram-positive/negative bacteria and fungi (MIC range: 2–64 µg/mL) .
- Cytotoxicity : MTT assay on human cancer lines (e.g., IC50 < 10 µM suggests potency) .
- Anti-Inflammatory Potential : COX-2 inhibition ELISA (IC50 comparison with celecoxib) .
What in silico methods can predict the pharmacokinetic properties of this compound?
Advanced
Computational Tools :
- ADMET Prediction : Use SwissADME to estimate logP (∼3.2), bioavailability (∼55%), and blood-brain barrier permeability .
- QSAR Modeling : Develop regression models correlating molecular descriptors (e.g., polar surface area) with solubility or toxicity .
- Molecular Dynamics Simulations : Simulate binding stability to targets (e.g., EGFR kinase) over 100 ns trajectories .
How to design experiments to elucidate the mechanism of action?
Advanced
Experimental Framework :
Target Identification : Perform pull-down assays with biotinylated compound and LC-MS/MS to identify interacting proteins .
Pathway Analysis : RNA-seq or phosphoproteomics to map signaling pathways (e.g., apoptosis, MAPK) affected in treated cells .
In Vivo Validation : Use xenograft models to assess tumor growth inhibition and correlate with in vitro findings .
What are the known stability and storage conditions for this compound?
Basic
Stability Profile :
- Thermal Stability : Decomposes above 150°C (DSC analysis) .
- Light Sensitivity : Store in amber vials at −20°C to prevent sulfanyl oxidation .
- Solution Stability : Suspend in DMSO (10 mM stock) for ≤3 months at −80°C .
What approaches mitigate toxicity in preclinical studies?
Advanced
Toxicity Mitigation Strategies :
Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to reduce renal toxicity .
Metabolic Profiling : Use hepatocyte microsomes to identify toxic metabolites (e.g., reactive quinones) .
Structural Optimization : Replace methoxy groups with trifluoromethoxy to enhance metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
